Magnesium;aluminum;carbonate;hydroxide

Description

Structural Framework of Hydrotalcite-like Compounds

The defining characteristic of hydrotalcite-like compounds is their layered structure, composed of positively charged brucite-like sheets and a charge-compensating interlayer region. atamanchemicals.com

The foundation of the LDH structure is the brucite-like layer. rsc.org In these layers, divalent and trivalent metal cations are octahedrally coordinated to hydroxide (B78521) groups. patsnap.com The isomorphous substitution of a portion of the divalent cations (M²⁺, e.g., Mg²⁺) by trivalent cations (M³⁺, e.g., Al³⁺) is possible due to their similar ionic radii. mdpi.com This substitution results in a net positive charge on the hydroxide layers. mdpi.comresearchgate.net

| Parameter | Description | Typical Values/Ranges for Mg-Al-CO₃ LDH | Reference |

| General Formula | [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O | [Mg₁₋ₓAlₓ(OH)₂]ˣ⁺(CO₃²⁻)ₓ/₂·mH₂O | nih.govmdpi.comrsc.org |

| Divalent Cation (M²⁺) | Primary divalent metal ion in the brucite-like layer. | Magnesium (Mg²⁺) | mdpi.com |

| Trivalent Cation (M³⁺) | Substitutional trivalent metal ion creating positive layer charge. | Aluminum (Al³⁺) | mdpi.com |

| Molar Ratio (x) | M³⁺ / (M²⁺ + M³⁺) ratio, determines charge density. | 0.25 to 0.33 | nih.gov |

| Cation Distribution | Arrangement of M²⁺ and M³⁺ within the octahedral sites of the layer. | Can be ordered or disordered, affecting structural parameters. | mdpi.com |

Situated between the positively charged brucite-like layers is the interlayer region, which contains charge-compensating anions and water molecules. researchgate.net In the case of Magnesium-Aluminum Carbonate Hydroxide, the primary interlayer anion is carbonate (CO₃²⁻). patsnap.com These anions are relatively mobile and can be exchanged with other anions, a property that is central to many of the applications of LDHs. atamanchemicals.comcapes.gov.br

| Parameter | Description | Details for Mg-Al-CO₃ LDH | Reference |

| Interlayer Anion (Aⁿ⁻) | Negatively charged species that balances the positive layer charge. | Carbonate (CO₃²⁻) | patsnap.com |

| Anion Exchange | The ability to replace interlayer anions with other anions. | A key property, though carbonate is held with high affinity. | atamanchemicals.comrsc.org |

| Anion Selectivity Order | The preferential order of anion intercalation. | PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > NO₃⁻ > C₆H₅SO₃⁻ | rsc.orgrsc.org |

| Interlayer Water (mH₂O) | Water molecules co-located with anions in the interlayer. | Forms hydrogen bonds and contributes to structural stability. | rruff.inforesearchgate.net |

| Interlayer Spacing | The distance between adjacent brucite-like layers. | Dependent on the size and orientation of the interlayer anion and water content. Increases to ~7.8 Å with interlayer carbonate. | rruff.inforsc.org |

Polytypism refers to the different ways in which the brucite-like layers can be stacked, leading to variations in the crystal structure of materials with the same chemical composition. rruff.info In hydrotalcite-like compounds, the two most common polytypes are the rhombohedral (3R) and hexagonal (2H) forms. researchgate.netresearchgate.net These arise from different stacking sequences of the hydroxide layers. rruff.info

The 3R polytype, which is characteristic of hydrotalcite itself, has a three-layer stacking sequence, while the 2H polytype, found in the mineral manasseite, has a two-layer repeat. rruff.info It is common for these two polytypes to be intergrown within the same crystal. rruff.info The specific stacking arrangement can be influenced by synthesis conditions and can affect the material's physical and chemical properties.

Significance of Mg-Al-CO₃ LDHs in Chemical Science and Engineering

Magnesium-aluminum carbonate hydroxide systems are of significant interest due to their tunable properties, ease of synthesis, and wide range of potential applications. mdpi.comnih.gov Their utility spans various fields, from environmental remediation to advanced materials development.

One of the most explored applications is in catalysis. mdpi.com Upon calcination, Mg-Al-CO₃ LDHs transform into high-surface-area mixed metal oxides (MMOs) that are effective catalysts or catalyst supports for various organic reactions. mdpi.comrsc.orgnih.gov The basic properties of these materials make them suitable for reactions like aldol (B89426) condensation. nih.gov

In environmental science, Mg-Al-CO₃ LDHs and their calcined derivatives are recognized as effective adsorbents for a variety of pollutants. mdpi.com They have a strong affinity for anionic pollutants, which can be removed from aqueous solutions through anion exchange. researchgate.net Furthermore, they are promising materials for the capture of carbon dioxide (CO₂), particularly after calcination, due to the reconstruction of the layered structure upon rehydration and carbonation. nih.govmdpi.comacs.org

The unique layered structure also allows for the intercalation of various guest molecules, leading to the development of functional hybrid materials. mdpi.com This has led to their investigation as nanocarriers in various fields. mdpi.com

| Application Area | Specific Use | Underlying Principle | Reference |

| Catalysis | Precursors for mixed metal oxide catalysts; solid base catalysts. | High surface area and basic sites after calcination. | nih.govmdpi.comrsc.orgnih.gov |

| Environmental Remediation | Adsorbents for anionic pollutants (e.g., dyes, phosphates). | Anion exchange capacity of the layered structure. | researchgate.netresearchgate.netnih.gov |

| Gas Adsorption | Sorbents for acidic gases like CO₂. | "Memory effect" where calcined LDH reconstructs in the presence of CO₂ and H₂O. | nih.govmdpi.comacs.org |

| Material Science | Polymer additives for improved properties; nanocarriers. | Intercalation of functional guest species. | nih.govmdpi.com |

Properties

CAS No. |

135752-28-2 |

|---|---|

Molecular Formula |

CHAlMgO4-3 |

Molecular Weight |

128.30 g/mol |

InChI |

InChI=1S/CH2O3.Al.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/p-3 |

InChI Key |

RXXQKQLPLLSHGS-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].[OH-].[Mg+2].[Al] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Mg].[Al] |

Synonyms |

Aluminum magnesium hydroxide carbonate |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Understanding

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis methods are widely employed for the production of magnesium aluminum carbonate hydroxide (B78521) due to their relative simplicity and scalability. These techniques involve the precipitation of the desired compound from a solution containing the precursor metal salts.

Co-precipitation Techniques

Co-precipitation is the most conventional and versatile method for synthesizing hydrotalcite-like compounds. researchgate.net It involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution of their respective salts in the presence of carbonate ions. An alkaline solution is typically used as the precipitating agent. nih.gov The general chemical reaction can be described as the controlled mixing of a solution containing Mg²⁺ and Al³⁺ ions with an alkaline solution containing CO₃²⁻ ions. researchgate.net

The constant pH co-precipitation method is a widely adopted technique for the synthesis of magnesium aluminum carbonate hydroxide. nih.govcapes.gov.br This approach involves the slow addition of a mixed metal salt solution (containing magnesium and aluminum nitrates or chlorides) to an alkaline solution, while simultaneously adding a base (like sodium hydroxide) to maintain a constant pH. msaweb.orgmongoliajol.info The pH is a critical parameter that significantly influences the final properties of the synthesized material. mongoliajol.infoutk.edu

Maintaining a constant pH throughout the synthesis process is crucial for achieving a homogeneous product with a well-defined structure and composition. utk.edu Research has shown that a pH of around 10 is often optimal for obtaining well-synthesized Mg/Al LDHs at room temperature. mongoliajol.info Deviations from the optimal pH can lead to the formation of impurities or materials with poor crystallinity. researchgate.net For instance, at a pH of 8, the precipitation of Mg²⁺ ions may be incomplete. mongoliajol.info The choice of the precipitating agent, such as NaOH/Na₂CO₃ or NH₃aq/(NH₄)₂CO₃, also impacts the crystallinity of the final product, with NaOH generally yielding more crystalline materials. nih.gov

The table below summarizes the effect of constant pH on the synthesis of Mg-Al-CO₃ hydrotalcites based on a systematic study.

| Synthesis pH | Resulting Phases | Observations |

| 6.5 - 7 | γ-AlOOH and a small amount of hydrotalcite | Incomplete precipitation of magnesium. |

| 8 | Mostly hydrotalcite with some γ-AlOOH | Increased formation of the desired hydrotalcite phase. |

| 9 - 10 | Pure, well-crystallized hydrotalcite | Optimal range for high-purity hydrotalcite synthesis. |

| 11 - 13 | Hydrotalcite with brucite (Mg(OH)₂) impurity | Formation of magnesium hydroxide as a byproduct at higher pH. |

| 14 | Brucite (Mg(OH)₂) | Predominant formation of brucite. |

This table is based on findings from a systematic study on the co-precipitation of Mg-Al hydrotalcites at various constant pH values. utk.edu

In the variable pH co-precipitation method, an alkaline solution is added to a solution of metal salts, causing the pH to gradually increase. This method has been shown to successfully produce layered double hydroxide phases. capes.gov.brmdpi.com The formation mechanism under variable pH conditions is often a multi-step process. For Mg/Al systems, the precipitation typically begins with the formation of aluminum-rich species at lower pH values. researchgate.netaip.org As the pH increases, magnesium is progressively incorporated into the structure until the desired Mg/Al ratio is achieved. researchgate.netaip.org

Studies have demonstrated that two buffered pH ranges, or plateaus, can be observed during the titration. The first plateau corresponds to the precipitation of the trivalent cation (Al³⁺) as a hydroxide or oxyhydroxide. The second plateau, occurring at a higher pH, involves the co-precipitation of both the divalent (Mg²⁺) and trivalent cations to form the LDH structure. nih.gov This method offers insights into the formation mechanism of LDHs, revealing the sequential precipitation and incorporation of the metal cations. capes.gov.br

The concentration of reactants and the rate at which they are added are critical parameters that significantly influence the crystallization process of magnesium aluminum carbonate hydroxide. High crystallinity can be achieved under supersaturated co-precipitation conditions, which are often favored by low reactant concentrations. researchgate.net

The rate of addition of the metal salt solution and the alkaline solution affects the supersaturation level in the reaction mixture. A slow addition rate generally promotes the growth of larger and more well-defined crystals by maintaining a lower degree of supersaturation. Conversely, a rapid addition rate can lead to a high degree of supersaturation, resulting in the rapid nucleation of many small crystals and potentially a less crystalline product. The agitation or stirring rate during precipitation also plays a role in ensuring homogeneity and influencing crystal growth. acs.org Therefore, careful control over reactant concentrations and their addition rates is essential for tailoring the crystallinity and particle size of the final LDH product.

Hydrothermal Synthesis

Hydrothermal synthesis is another important method for producing magnesium aluminum carbonate hydroxide, often resulting in materials with high crystallinity and well-defined morphology. mdpi.comacs.org This technique involves heating an aqueous suspension of precursors in a sealed vessel, known as an autoclave, at temperatures typically above 100°C. uq.edu.auwikipedia.org The elevated temperature and pressure facilitate the dissolution of less soluble precursors and promote the crystallization of the desired LDH phase. uq.edu.auatomfair.com

This method can be applied as a post-treatment to materials synthesized by co-precipitation to improve their crystallinity, or as a direct synthesis route from metal oxides or hydroxides. researchgate.netuq.edu.au For instance, Mg-Al LDH can be synthesized by the hydrothermal treatment of a mixture of magnesium oxide (MgO) and aluminum oxide (Al₂O₃). uq.edu.aursc.org

Controlled Nucleation and Crystal Growth in Hydrothermal Conditions

Hydrothermal conditions provide a unique environment for controlling the nucleation and growth of magnesium aluminum carbonate hydroxide crystals. The key parameters that govern this process are temperature, reaction time, and the nature of the precursors. atomfair.comroditi.com

The following table illustrates the effect of hydrothermal treatment temperature and time on the crystallinity of a synthetic Mg-Al hydrotalcite, as determined by the full width at half maximum (FWHM) of the (003) X-ray diffraction peak (a smaller FWHM value indicates higher crystallinity).

| Temperature (°C) | Time (h) | FWHM of (003) peak (°) |

| As-precipitated | - | 0.75 |

| 120 | 2 | 0.60 |

| 120 | 18 | 0.55 |

| 160 | 2 | 0.40 |

| 160 | 18 | 0.30 |

| 200 | 2 | 0.25 |

| 200 | 18 | 0.20 |

This table is a representation of typical data showing the trend of increasing crystallinity with higher hydrothermal temperature and longer duration. researchgate.net

Mechanism of Formation: In the hydrothermal synthesis from mixed oxides, it is proposed that MgO and Al₂O₃ first hydrate to form Mg(OH)₂ and Al(OH)₃. uq.edu.au Subsequently, a dissociation-deposition-diffusion mechanism occurs. In neutral conditions, Mg(OH)₂ dissociates into Mg²⁺ and OH⁻ ions, which then deposit on the surface of Al(OH)₃ to form a pre-LDH material. This precursor then crystallizes into the final LDH structure through the diffusion of metal ions within the solid lattice. uq.edu.au This controlled, step-wise formation under hydrothermal conditions allows for the synthesis of highly crystalline magnesium aluminum carbonate hydroxide.

Hydrothermal Synthesis

Phase Transformation Routes (e.g., Brucite to LDH)

The synthesis of Magnesium Aluminum Layered Double Hydroxide (LDH) can be achieved through the transformation of existing mineral structures, most notably brucite (magnesium hydroxide). This method utilizes solid-state brucite and aqueous aluminum(III) as precursors to produce highly crystalline and large-sized LDH platelets. researchgate.netacs.orgconsensus.app The transformation is not a simple surface reaction but a complex, multi-step process.

Under hydrothermal conditions, typically around 150°C, the brucite partially dissolves while the aqueous aluminum precipitates, often forming an intermediate phase like boehmite. acs.orgfigshare.com Subsequently, a combined mechanism of dissolution-reprecipitation and isomorphous substitution drives the phase transformation. acs.orgfigshare.com The precipitated aluminum species migrate into the brucite framework, substituting magnesium ions and leading to the formation of the characteristic positively charged layers of the LDH structure. researchgate.net This process is mediated by the isomorphous substitution of Al³⁺ for Mg²⁺ in the solid state. acs.org

Research has shown a time-dependent evolution of the LDH from the brucite precursor. Initial stages involve the partial dissolution of brucite and the precipitation of aluminum hydroxide. This is followed by the migration of aluminum into the brucite structure, leading to the LDH crystal phase. acs.orgfigshare.com The crystal growth of the newly formed LDH is anisotropic, initially proceeding along the ab-plane, followed by growth along the c-axis, which corresponds to the stacking of the layers. acs.orgfigshare.com This method represents a "green" synthesis route as it can reduce the amount of water required compared to conventional co-precipitation methods. researchgate.net

| Parameter | Observation | Source |

| Precursors | Solid magnesium hydroxide (brucite) and aqueous aluminum(III) | researchgate.netacs.org |

| Reaction Conditions | Hydrothermal, 150°C | acs.orgfigshare.com |

| Mechanism | Combined dissolution-reprecipitation and isomorphous substitution | acs.orgfigshare.com |

| Intermediate Phase | Boehmite precipitation within ~1.5 hours | acs.orgfigshare.com |

| Transformation Time | Crystal phase transformation to LDH within ~2.3 hours | acs.orgfigshare.com |

| Crystal Growth | Initially along the ab-plane, then along the c-axis | acs.orgfigshare.com |

Sol-Gel Methods

The sol-gel method offers a versatile route for synthesizing Magnesium-Aluminum LDHs, particularly for creating thin films and coatings. mdpi.comnih.govresearchgate.net This process typically involves the use of metal nitrates, such as magnesium nitrate (B79036) hexahydrate and aluminum nitrate nonahydrate, as precursors. mdpi.com A key advantage of the sol-gel approach is the potential for high homogeneity and crystallinity in the final products. researchgate.net

The synthesis can be indirect. First, a precursor gel is formed from the metal salts. This gel is then calcined at high temperatures (e.g., 650°C) to produce a mixed metal oxide (MMO). researchgate.net The final LDH structure is then fabricated by reconstructing the MMO in deionized water, often at an elevated temperature like 80°C. mdpi.comresearchgate.net This reconstruction step is a hallmark of the LDH "memory effect." For creating coatings, the precursor gel or LDH suspension can be applied to a substrate using techniques like dip-coating. mdpi.comresearchgate.net

To improve the quality of films and coatings, the viscosity of the precursor gel can be modified by adding polymers like polyvinyl alcohol (PVA). mdpi.comnih.gov Characterization using X-ray diffraction (XRD) has confirmed the formation of single-phase, crystalline Mg-Al LDHs on various substrates, including silicon and stainless steel. mdpi.comnih.govresearchgate.net The crystallinity of the LDH films can be influenced by the substrate material. mdpi.comnih.gov

| Parameter | Description | Source |

| Precursors | Metal nitrates (e.g., Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O) | mdpi.com |

| Process Steps | 1. Gel formation 2. Calcination to Mixed Metal Oxide (MMO) 3. Reconstruction of MMO in water to form LDH | mdpi.comresearchgate.net |

| Applications | Thin films and coatings | mdpi.comresearchgate.net |

| Additives | Polyvinyl alcohol (PVA) to increase viscosity for better film processing | mdpi.comnih.gov |

| Resulting Product | Single-phase crystalline Mg-Al LDH | mdpi.comnih.gov |

Urea (B33335) Hydrolysis Method

The urea hydrolysis method is a homogeneous precipitation technique that yields highly crystalline LDHs with well-defined hexagonal morphology. researchgate.net The method relies on the slow thermal decomposition of urea in an aqueous solution of metal salts. As the temperature rises (typically to 105°C or higher under hydrothermal conditions), urea hydrolyzes to produce hydroxide (OH⁻) and carbonate (CO₃²⁻) ions gradually and uniformly throughout the solution. daneshyari.comnih.gov

This slow and controlled release of precipitating agents (hydroxide and carbonate ions) maintains a low level of supersaturation. This condition is crucial for promoting the growth of well-ordered crystals rather than the rapid formation of amorphous precipitates often seen in conventional co-precipitation methods. rsc.org Key parameters that influence the synthesis and the final product's characteristics include the reaction temperature, time, and the molar ratio of urea to the metal cations. nih.govrsc.org Research has shown that pure hydrotalcite-like phases can be obtained for Mg/Al ratios of 1:1 and 2:1 using this method, which can be a challenge for other techniques. daneshyari.com The synthesis often takes place in an autoclave under pressure, which may influence the topochemical transformation. daneshyari.com

| Parameter | Role / Finding | Source |

| Mechanism | Slow, temperature-controlled hydrolysis of urea provides OH⁻ and CO₃²⁻ ions for homogeneous precipitation. | daneshyari.comnih.gov |

| Advantage | Promotes high crystallinity and well-defined morphology due to low supersaturation. | researchgate.net |

| Key Variables | Reaction temperature, reaction time, urea-to-metal salt ratio. | rsc.org |

| Effective Mg/Al Ratios | Pure phases successfully obtained for ratios of 1:1 and 2:1. | daneshyari.com |

| Reaction Conditions | Often conducted hydrothermally at high temperatures (e.g., 180°C) in an autoclave. | daneshyari.com |

Solid-State and Exfoliation-Reconstruction Approaches

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent ("green") method for producing LDHs. mdpi.com This approach involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions and phase transformations in solid-state precursors. researchgate.netresearchgate.net The synthesis can be performed using various starting materials, including metal salts, oxides, hydroxides, or basic carbonates. mdpi.com

The process can be a one-step wet mechanochemical route, where a slurry of the precursors is milled in a bead mill. mdpi.com Alternatively, it can be a two-stage process that includes an initial mechanochemical activation of the solid precursors, followed by interaction with a small amount of water or an aging step. researchgate.netresearchgate.net The mechanical activation changes the surface of the particles and influences the reaction. researchgate.net Factors such as grinding time, the material of the grinding bodies (e.g., steel vs. ceramic), and the acceleration of the milling bodies significantly affect the phase composition and structural parameters of the resulting LDH. researchgate.net

Research indicates that an initial grinding of solid salts can produce amorphous particles with low crystallinity. researchgate.net A subsequent peptization process or an aging step (e.g., at 80°C for 24 hours) can significantly improve the properties, leading to regular particles with higher crystallinity and better thermal stability. mdpi.comresearchgate.net This method has been shown to be a promising technique that avoids the production of environmentally harmful salt effluent. mdpi.com

| Parameter | Description / Finding | Source |

| Principle | Use of mechanical energy (milling/grinding) to induce solid-state reactions. | researchgate.netresearchgate.net |

| Precursors | Metal oxides (MgO), hydroxides (Al(OH)₃), or salts. | mdpi.com |

| Process Variations | One-step wet milling or two-stage activation followed by hydration/aging. | mdpi.comresearchgate.net |

| Effect of Aging | Post-milling aging increases the conversion of raw materials to the LDH product. | mdpi.com |

| Controllable Factors | Grinding time, acceleration of milling bodies, water content. | researchgate.netresearchgate.net |

| Advantage | Environmentally friendly ("green") method with minimal or no solvent use. | mdpi.com |

Reconstruction of Mixed Metal Oxides (Memory Effect)

The reconstruction method, also known as the "memory effect," is a powerful technique for synthesizing LDHs and intercalating a wide variety of anions into the interlayer space. mdpi.com This phenomenon is based on the ability of the mixed metal oxides (MMOs), formed upon calcination of LDHs at moderate temperatures (typically 400-500°C), to revert to the original layered hydrotalcite structure. researchgate.net

During calcination, the LDH structure collapses due to the removal of interlayer water, the dehydroxylation of the brucite-like layers, and the decomposition of interlayer carbonate anions. acs.org This results in a high-surface-area, intimately mixed oxide phase. When this MMO is rehydrated by exposure to water containing anions, it readily reconstructs the layered framework, trapping the new anions in the interlayer gallery to balance the layer charge. mdpi.comresearchgate.net This process is effectively a reassembly of the layered structure.

The reconstruction process is a key step in sol-gel synthesis methods where precursor gels are first calcined to MMOs before being rehydrated. mdpi.com It is also used as a standalone method to prepare LDHs with specific interlayer anions that are difficult to incorporate by direct synthesis. The efficiency of reconstruction and the quality of the resulting LDH depend on the initial LDH composition, the calcination temperature, and the conditions of rehydration (e.g., pH, temperature, anion concentration).

| Parameter | Description | Source |

| Phenomenon | The ability of mixed metal oxides (derived from calcined LDHs) to revert to the layered LDH structure upon rehydration. | mdpi.comresearchgate.net |

| Process | 1. Calcination of a parent LDH (e.g., at 400-500°C) to form a mixed metal oxide (MMO). 2. Rehydration of the MMO in an aqueous solution containing desired anions. | researchgate.netacs.org |

| Mechanism | Reassembly of the brucite-like layers with the incorporation of water and anions into the interlayer space. | mdpi.com |

| Application | A method to introduce a wide variety of functional anions into the LDH interlayer. | researchgate.net |

| Controlling Factors | Calcination temperature, rehydration conditions (pH, temperature, anion type). | acs.org |

Delamination and Restructuring Strategies

Delamination, or exfoliation, is a process that separates the stacked layers of an LDH crystal into individual, two-dimensional nanosheets, forming a stable colloidal suspension. acs.orgresearchgate.net This strategy is used to maximize the surface area of the material and to create new nanocomposite structures through restructuring or restacking. researchgate.net

To achieve delamination, the interlayer attraction must be overcome. This is typically done by first replacing the common interlayer carbonate anions, which have strong interactions with the layers, with other anions like nitrate or chloride through a salt-acid treatment. acs.org Subsequently, the LDH is suspended in a polar organic solvent, such as formamide, which can intercalate between the layers and cause them to swell and ultimately separate. acs.org

Once delaminated, the resulting LDH nanosheets can be reassembled or restructured. The nature of the material recovered after this process depends heavily on the drying method. researchgate.net Gentle techniques like freeze-drying can yield a well-ordered, restacked phase, while simple solvent evaporation may result in an amorphous material. researchgate.net This delamination-restructuring approach is a versatile route for creating interstratified LDHs and polymer-LDH nanocomposites where the nanosheets are highly dispersed within a polymer matrix. researchgate.netresearchgate.net

| Parameter | Description | Source |

| Delamination | The process of separating stacked LDH layers into individual 2D nanosheets in a colloidal suspension. | acs.orgresearchgate.net |

| Mechanism | 1. Anion exchange (e.g., from CO₃²⁻ to NO₃⁻) to weaken interlayer forces. 2. Swelling and exfoliation in a polar solvent (e.g., formamide). | acs.org |

| Restructuring | The reassembly of delaminated nanosheets, often to form new composite materials. | researchgate.netresearchgate.net |

| Influence of Drying | Gentle drying (freeze-drying) can produce well-ordered restacked materials, while evaporation can lead to amorphous phases. | researchgate.net |

| Application | Preparation of highly dispersed LDH phases for nanocomposites and interstratified materials. | researchgate.netresearchgate.net |

Growth and Formation Mechanisms

The nucleation of magnesium aluminum hydroxycarbonate crystals is a critical first step that dictates the eventual particle size distribution. The coprecipitation-redissolution mechanism is a key pathway in this process. Initially, a rapid precipitation of amorphous mixed metal hydroxides occurs upon the addition of a basic solution to a solution of magnesium and aluminum salts. This initial precipitate is often a heterogeneous mixture of phases.

Subsequent aging of this amorphous precursor in the mother liquor leads to a redissolution of the more soluble species and reprecipitation onto more stable nuclei. This process is driven by the thermodynamic favorability of forming the more stable crystalline LDH structure. The rate of this redissolution and reprecipitation is influenced by factors such as pH and temperature. For instance, a study on the synthesis of Mg/Al-LDHs highlighted that the formation of the LDH phase can be achieved through a synthesis route with varying pH, indicating a dynamic equilibrium between dissolved species and the solid phase.

In essence, the coprecipitation-redissolution pathway involves:

Initial rapid coprecipitation: Formation of an amorphous, metastable precursor.

Aging and redissolution: Dissolution of smaller, less stable particles.

Reprecipitation: Growth of larger, more stable crystalline LDH particles.

This mechanism is fundamental to achieving a more uniform and crystalline final product.

Following nucleation, the growth of magnesium aluminum hydroxycarbonate crystals proceeds through several proposed models, which are not mutually exclusive and can occur concurrently or sequentially.

Dissolution-Reprecipitation: This model is closely linked to the coprecipitation-redissolution nucleation pathway. It posits that crystal growth occurs through the continuous dissolution of smaller, higher-energy particles and the reprecipitation of the dissolved species onto the surfaces of larger, more thermodynamically stable crystals. This process leads to an increase in the average crystal size and a narrowing of the particle size distribution over time.

Ostwald Ripening: A classic phenomenon in crystal growth, Ostwald ripening is a significant mechanism in the aging of magnesium aluminum hydroxycarbonate precipitates wikipedia.orgbohrium.com. It is driven by the difference in solubility between small and large particles. Smaller particles, having a larger surface area to volume ratio, exhibit higher solubility. Consequently, they dissolve and the material is redeposited on the surface of larger particles, causing them to grow at the expense of the smaller ones wikipedia.org. This process is particularly relevant during the aging or hydrothermal treatment stages of synthesis. However, some studies have observed growth routes for LDH systems that are slower than the well-known Ostwald ripening process, suggesting the influence of other factors such as the formation of a passivation layer by ions present in the synthesis medium ias.ac.in.

Capping Mechanisms: While not as extensively detailed for this specific compound in the provided context, capping mechanisms generally involve the adsorption of certain species (capping agents) onto specific crystallographic faces of the growing crystals. This selective adsorption can inhibit or slow down the growth in certain directions, thereby influencing the final morphology of the crystals. For instance, the presence of certain anions or organic molecules in the synthesis solution could potentially act as capping agents, leading to the formation of specific particle shapes like hexagonal platelets or rod-like structures.

The morphology and particle size distribution of magnesium aluminum hydroxycarbonate are critically dependent on various synthesis parameters. Control over these factors is essential for tailoring the material's properties for specific applications.

| Synthesis Parameter | Effect on Morphology and Particle Size |

| pH | The pH of the synthesis solution plays a crucial role in determining the final product's characteristics. The formation of the desired LDH phase is favored within a specific pH range, typically between 8 and 12 researchgate.net. At lower pH values, the formation of amorphous boehmite (γ-AlOOH) may be favored utk.edu. The morphology can also be tuned by pH; for example, "rosette" morphologies have been observed when the synthesis pH is equal to the isoelectric point of the Mg-Al hydrotalcite utk.edu. |

| Temperature | Synthesis temperature influences both the crystallinity and the particle size. Higher temperatures generally lead to increased crystallinity and larger particle sizes researchgate.net. For instance, hydrothermal treatment at elevated temperatures promotes the growth of larger and more well-defined crystals nih.govnih.gov. |

| Aging Time | The duration of the aging process significantly impacts the crystallinity and particle size. Longer aging times typically result in larger and more crystalline particles due to processes like Ostwald ripening researchgate.netdongguk.edu. |

| Concentration of Reactants | The concentration of the metal salts and the precipitating agent can affect the nucleation and growth rates, thereby influencing the final particle size. Higher supersaturation levels can lead to the formation of a larger number of smaller nuclei. |

| Intercalated Anions | The nature of the interlayer anion can influence the nanostructure evolution. The composition of intercalated anions affects the crystalline quality and surface charge density, which in turn impacts the agglomeration and growth of nanoparticles nih.govnih.gov. |

The interplay of these factors allows for a significant degree of control over the final material properties. For example, by carefully controlling the pH and temperature, it is possible to synthesize hydrotalcites with tailored particle sizes ranging from the nanometer to the micrometer scale dongguk.eduresearchgate.net.

The dynamics of the reaction environment are paramount in controlling the synthesis of magnesium aluminum hydroxycarbonate.

pH: As a primary controlling factor, the pH must be carefully maintained during the coprecipitation process. A constant pH is often desired to ensure homogeneous precipitation and to avoid the formation of undesirable phases capes.gov.br. The optimal pH for the synthesis of Mg-Al hydrotalcite is frequently reported to be around 10 researchgate.net. Deviations from the optimal pH range can lead to the formation of amorphous materials or other crystalline phases utk.edu. The evolution of pH during the synthesis can also be used as a tool to understand the formation mechanism capes.gov.br.

Temperature: The reaction temperature directly affects the kinetics of both nucleation and crystal growth. Higher temperatures accelerate the dissolution of amorphous phases and the crystallization of the LDH structure, leading to larger and more perfect crystals researchgate.net. Hydrothermal treatments, which involve elevated temperatures and pressures, are often employed to enhance the crystallinity of the synthesized material nih.govnih.gov. The choice of temperature can be used to control the particle size, with higher temperatures generally resulting in larger particles researchgate.netdongguk.edu.

Mixing: The efficiency of mixing of the reactant solutions is a critical parameter that influences the local supersaturation and, consequently, the nucleation rate. Vigorous and uniform mixing is essential to ensure a homogeneous distribution of reactants and to promote the formation of a uniform particle size distribution. Inefficient mixing can lead to localized areas of high supersaturation, resulting in rapid, uncontrolled precipitation and a broad particle size distribution.

Advanced Characterization and Structural Elucidation

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within the compound's crystal lattice. These methods provide insights into the layered nature, stacking sequence, and interlayer dimensions that define its unique structure.

X-ray diffraction (XRD) is a primary tool for probing the crystalline structure of magnesium;aluminum;carbonate;hydroxide (B78521). The resulting diffraction patterns reveal characteristic peaks that correspond to the repeating layers within the material. The positions of these peaks, particularly the basal reflections (00l), are used to calculate the interlayer spacing, also known as the d-spacing.

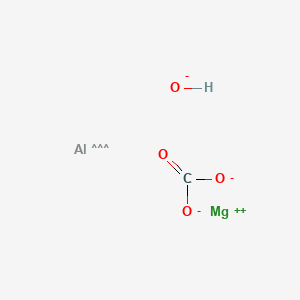

The structure of this compound is based on positively charged brucite-like layers, [Mg(OH)₂], where some Mg²⁺ ions are isomorphously replaced by Al³⁺ ions. This substitution creates a net positive charge on the layers, which is balanced by interlayer carbonate anions and water molecules. The general formula is often represented as [Mg₆Al₂(OH)₁₆]CO₃·4H₂O. cambridge.orgrruff.infoscispace.com

Two common polytypes, the rhombohedral 3R and the hexagonal 2H, have been identified for hydrotalcite, the mineral form of this compound. cambridge.orgscispace.com The stacking of the hydroxide layers determines the polytype. The 3R polytype crystallizes in the R-3m space group, while the 2H polytype is in the P6₃/mmc space group. cambridge.orgrruff.infoscispace.com

The interlayer spacing is sensitive to factors such as the nature of the interlayer anion and the degree of hydration. For carbonate-containing hydrotalcite, the basal spacing is influenced by the presence of water molecules. msaweb.org Dehydration can cause a reversible contraction of the basal spacing. msaweb.org For instance, the fully hydrated phase may exhibit a basal spacing of approximately 7.9 Å, which can decrease upon heating. msaweb.org

Key Crystallographic Data from XRD Analysis:

| Parameter | Hydrotalcite-3R | Hydrotalcite-2H | Reference |

| Space Group | R-3m | P6₃/mmc | cambridge.orgrruff.infoscispace.com |

| a (Å) | ~3.06-3.07 | ~3.04-3.05 | cambridge.orgrruff.infoscispace.com |

| c (Å) | ~23.2-23.3 | ~15.4 | cambridge.orgrruff.infoscispace.com |

Table created with data from multiple sources. cambridge.orgrruff.infoscispace.com

Electron diffraction provides complementary information to XRD, particularly for analyzing very small crystalline domains and detecting subtle superlattice ordering that may not be apparent in bulk powder XRD patterns. hazemsakeek.net In some cases, selected area electron diffraction (SAED) has been used to demonstrate the presence of superlattices in related LDH structures. hazemsakeek.net However, it is important to note that the intense electron beam used in SAED experiments can potentially cause decomposition of the LDH structure, which should be considered when interpreting the data. hazemsakeek.net

Spectroscopic Investigations

Spectroscopic techniques are invaluable for probing the chemical environment of atoms, identifying functional groups, and determining the surface composition of magnesium;aluminum;carbonate;hydroxide.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various chemical bonds and functional groups present in the compound. The FTIR spectrum of this compound exhibits several characteristic absorption bands.

A broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups within the brucite-like layers and the interlayer water molecules. researchgate.net A weaker band around 1640 cm⁻¹ is due to the bending vibration of interlayer water molecules. researchgate.net

The presence of carbonate anions in the interlayer is confirmed by strong absorption bands in the 1350-1400 cm⁻¹ region, corresponding to the ν₃ stretching vibration of the CO₃²⁻ group. researchgate.net The splitting or broadening of this band can provide information about the symmetry and environment of the carbonate anions in the interlayer space. researchgate.net In the lower frequency region, bands corresponding to metal-oxygen (Mg-O and Al-O) and O-M-O vibrations can be observed, typically below 800 cm⁻¹. researchgate.net

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3400-3500 | O-H stretching (hydroxyl groups and water) | researchgate.net |

| ~1640 | H-O-H bending (interlayer water) | researchgate.net |

| ~1350-1400 | ν₃ C-O stretching (carbonate) | researchgate.net |

| < 800 | Metal-Oxygen (M-O) and O-M-O vibrations | researchgate.net |

Table created with data from a representative source. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements on the surface of the material. dal.caresearchgate.net By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment. youtube.com

In the analysis of this compound, XPS can confirm the presence of Mg, Al, O, and C on the surface. High-resolution spectra of the Mg 1s, Al 2p, O 1s, and C 1s regions can provide detailed information about their chemical states. For example, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the hydroxide layers (M-OH), in carbonate anions (C-O), and in adsorbed water molecules. Similarly, the C 1s spectrum can confirm the presence of carbonate. XPS is particularly useful for studying changes in the surface composition and chemical states after various treatments or reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments of specific nuclei. For this compound, solid-state NMR, particularly ¹H and ²⁷Al MAS (Magic Angle Spinning) NMR, provides valuable structural insights.

¹H MAS NMR can distinguish between different proton environments, such as hydroxyl groups in the brucite-like layers and interlayer water molecules. nih.gov For instance, in related hydrated magnesium carbonate compounds, hydroxyl protons typically show a chemical shift around -1.3 ppm, while water protons appear between +5.0 and +7.0 ppm. nih.gov

²⁷Al MAS NMR is used to probe the coordination environment of aluminum. In hydrotalcite-like structures, aluminum is typically found in an octahedral coordination environment within the hydroxide layers, which gives rise to a characteristic chemical shift in the ²⁷Al NMR spectrum.

Table of Chemical Compounds

| Chemical Name | Synonyms | Molecular Formula |

| This compound | Hydrotalcite, Layered Double Hydroxide (LDH), Magnesium aluminum hydroxide carbonate | Mg₆Al₂(OH)₁₆CO₃·4H₂O |

| Magnesium Hydroxide | Brucite | Mg(OH)₂ |

| Aluminum Hydroxide | Gibbsite | Al(OH)₃ |

| Carbonate | CO₃²⁻ | |

| Water | H₂O | |

| Magnesium Oxide | MgO | |

| Aluminum Oxide | Al₂O₃ | |

| Sodium Hydroxide | NaOH | |

| Magnesium Chloride | MgCl₂ | |

| Aluminum Chloride | AlCl₃ | |

| Sodium Aluminate | NaAlO₂ | |

| Sodium Carbonate | Na₂CO₃ |

Microscopic and Morphological Characterization

Microscopic examination is fundamental to understanding the physical form and structure of hydrotalcite-like compounds. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide critical insights into the material's morphology, from the macro-particle scale down to the individual atomic layers.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and particle morphology of magnesium aluminum carbonate hydroxide. benthamdirect.com SEM analyses consistently reveal that this compound typically forms particles composed of aggregated primary nano-platelets. nih.gov The morphology of these particles can be significantly influenced by the synthesis conditions, particularly the pH and the molar ratio of the constituent cations. nih.govresearchgate.netutk.edu

Commonly observed morphologies include hexagonal, platelet-like crystals, which can agglomerate into larger, spherical, or "rosette-like" structures. researchgate.netutk.eduresearchgate.net For instance, studies have shown that at a pH equal to the isoelectric point of the material, a distinct "rosette" morphology is formed. utk.edu At higher pH values, the structure can become more meso-porous. utk.edu The Mg/Al molar ratio also plays a crucial role; increasing this ratio can lead to an increase in the crystallite size. nih.gov In some preparations, the hexagonal nanosheets are well-defined, while in others, particularly with the introduction of other cations, the nanosheets can become irregular. nih.gov

| Synthesis Parameter | Observed Morphology | Reference |

|---|---|---|

| Standard Co-precipitation (Mg/Al ratio 2:1 and 3:1) | Agglomerated particles of hexagonal platelets with spherical morphology. | researchgate.net |

| Varying Mg/Al Molar Ratio (1:1 vs. 8:1) | Accumulation of primary nanoparticles, forming hexagonal nanosheets. Crystallite size increases with higher Mg/Al ratio. | nih.gov |

| Varying Synthesis pH (pH 6.5 to 14) | pH at isoelectric point results in "rosette" morphology; higher pH leads to meso-porous structures. | utk.edu |

| Composite with Fe-Schiff's base | Agglomerated, pleated structures that overlap with each other. | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure, Layer Exfoliation, and Crystal Growth

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the direct visualization of the compound's internal nanostructure, including its layered arrangement and crystallinity. TEM studies confirm the layered nature of hydrotalcite, showing the stacking of the brucite-like sheets. nih.gov

A significant application of TEM in the study of hydrotalcites is the observation of layer exfoliation, a process where the individual layers of the material are separated. This is particularly relevant when hydrotalcite is used to create nanocomposites. researchgate.net TEM imaging can confirm the dispersion of exfoliated LDH layers within a polymer matrix. researchgate.net

Furthermore, TEM is used to study the effects of thermal treatment on the material's structure. Upon heating, hydrotalcite undergoes decomposition. TEM analysis has shown that this can lead to the formation of small, nanometer-sized Mg(Al)O domains within the original crystallite structure. nih.gov The electron diffraction patterns obtained via TEM can reveal the orientation and crystallinity of these newly formed phases, indicating that they are often non-randomly oriented crystalline materials. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to generate three-dimensional, high-resolution images of a material's surface topography. azooptics.com It operates by scanning a sharp tip over the sample surface, allowing for the measurement of features at the nanoscale. azooptics.comnih.gov For layered materials like magnesium aluminum carbonate hydroxide, AFM is invaluable for characterizing surface roughness, identifying defects, and measuring the thickness of the layers. azooptics.comhydrochemistry.eu

AFM can differentiate between crystalline and amorphous phases on the surface and provide detailed information on modes of growth. azooptics.com The thickness of the layers in hydrotalcite-like compounds can be estimated from AFM images, which is crucial for understanding the effects of intercalated anions on the interlayer spacing. hydrochemistry.eu While SEM provides a broader view of particle morphology, AFM offers a more detailed, quantitative analysis of the surface at the sub-micron level, though it is limited to a smaller imaging area. azooptics.com In addition to topography, advanced AFM modes can map other surface properties, such as adhesion and stiffness, which can be correlated with the chemical composition of the surface. nih.govnih.gov

Computational and Theoretical Modeling

To complement experimental characterization, computational and theoretical modeling techniques are employed to gain a deeper understanding of the structural, electronic, and dynamic properties of magnesium aluminum carbonate hydroxide at the atomic scale.

Density Functional Theory (DFT) Simulations for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to hydrotalcite-like compounds to elucidate their fundamental properties. researchgate.net DFT calculations allow for the development of structural models that show good agreement with experimental parameters. researchgate.netacs.org

DFT studies have provided significant insights into:

Bonding and Interactions: Simulations have shown that the carbonate anions in the interlayer form strong interactions with the hydroxide layers. researchgate.netacs.org These interactions are evidenced by the formation of hydrogen bonds between the oxygen atoms of the carbonate and the hydroxyl groups of the main layers. researchgate.net This strong host-guest interaction is responsible for a smaller interlayer spacing compared to hydrotalcites with other anions. researchgate.netacs.org

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Mg-Al hydrotalcites are influenced by the orbitals of the metal cations (Mg 3s, 3p; Al 3s, 3p) and the interlayer anions. nih.gov This indicates significant electronic interaction between the host layers and the guest anions. nih.gov The HOMO-LUMO energy gap, and thus the stability of the system, increases with an increasing Mg/Al ratio. nih.gov

Energetics and Stability: DFT calculations have been used to determine the formation enthalpies and Gibbs free energies of hydrotalcite, confirming their thermodynamic stability. researchgate.netacs.org The simulations have also explored the influence of different interlayer anions on the material's stability and structure, finding that anions with smaller ionic radii and higher charge density lead to decreased interlayer spacing. researchgate.net Furthermore, DFT can model the energetics of processes like dehydroxylation and anion adsorption, showing, for example, that fluoride (B91410) ions can be strongly adsorbed on the hydrotalcite surface through the formation of hydrogen bonds. rsc.orgresearchgate.net

| Investigated Property | Key Finding | Reference |

|---|---|---|

| Structural Parameters | Calculated lattice parameters show good agreement with experimental data. The 'c' parameter is smaller for carbonate-intercalated hydrotalcite due to strong layer-anion interactions. | researchgate.netacs.org |

| Thermodynamics | Calculated formation enthalpies and negative Gibbs free energies confirm the stability of the compound. | researchgate.netacs.org |

| Anion Influence | The orientation and interaction of interlayer anions (like carbonate and nitrate) with the hydroxide layers significantly affect the structure. Carbonate lies parallel to the layers, maximizing hydrogen bonding. | researchgate.net |

| Electronic Properties | The HOMO-LUMO gap is influenced by host-guest interactions and increases with the Mg/Al ratio, enhancing stability. | nih.gov |

| Adsorption Mechanism | DFT reveals that anions like fluoride adsorb onto the hydrotalcite surface via electron transfer and the formation of strong hydrogen bonds with surface hydroxyl groups. | rsc.org |

Molecular Dynamics (MD) Simulations for Interlayer Dynamics and Host-Guest Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information about the dynamic behavior of the system. For magnesium aluminum carbonate hydroxide, MD simulations are crucial for understanding the complex dynamics within the interlayer space, including the behavior of water molecules and guest anions. acs.orgacs.orgjst.go.jp

Key insights from MD simulations include:

Hydration and Swelling: MD simulations have been used to study the hydration of hydrotalcite, revealing how water molecules arrange themselves in the interlayer. acs.orgacs.org For hydrotalcites with organic anions like citrate (B86180), simulations show a high affinity for water, which is rationalized by the preference of the citrate ion to form hydrogen bonds with water molecules rather than directly with the hydroxide layers. acs.org For simpler anions like chloride, simulations have identified stable hydration states, for example, a state with two water molecules per chloride anion, which corresponds to the structure observed under ambient conditions. acs.orgjst.go.jp

Interlayer Structure and Dynamics: Simulations show that interlayer species, such as anions and water molecules, are not static. randallcygan.comgeoscienceworld.org They exhibit translational and librational (wobbling) motions. geoscienceworld.org The strong electrostatic interactions and hydrogen bonding network within the interlayer significantly constrain these movements compared to bulk water. acs.orggeoscienceworld.org The diffusion coefficients of interlayer anions and water molecules are extremely small, particularly at low hydration levels, but increase as the amount of interlayer water increases. jst.go.jp

Models for Interlayer Anion Organization and Orientation

The arrangement of carbonate anions and water molecules within the interlayer gallery of hydrotalcite is not random. Various models, supported by computational simulations and experimental data, have been proposed to describe this organization. These models are essential for understanding the stability, reactivity, and ion-exchange properties of the material.

Early models often relied on powder X-ray diffraction (PXRD) data, which suggested that the interlayer spacing is primarily determined by the size of the anion. nih.gov However, these educated guesses provide limited insight into the specific orientation and bonding. nih.gov More sophisticated models have been developed using techniques like molecular dynamics (MD) simulations and Density Functional Theory (DFT). nih.govresearchgate.netnih.gov

However, the symmetry of the carbonate anion is often reduced upon intercalation into the hydrotalcite structure. researchgate.net This suggests a more complex interaction than a simple parallel alignment. Alternative models propose that the carbonate anions may adopt different coordination modes, such as chelating or bridging bidentate arrangements, to maximize electrostatic interactions and hydrogen bonding with the positively charged layers. mdpi.com The orientation and arrangement are also highly dependent on the water content within the interlayer space. nih.gov

Molecular dynamics simulations have provided further insights, revealing that the arrangement is a dynamic system where anions and water molecules form a complex, interconnected network. nih.gov These simulations can successfully predict experimentally observed parameters like interlayer spacing and provide a detailed picture of the preferred orientations of the intercalated anions. nih.gov Theoretical investigations have also explored the potential energy surface (PES) associated with the interlayer anion, showing how the energy landscape influences anion mobility and organization based on the layer's cation composition. nih.gov

Table 1: Comparison of Models for Interlayer Carbonate Organization

| Model/Theory | Key Postulates | Supporting Evidence/Techniques | Limitations |

|---|---|---|---|

| Parallel Orientation Model | Carbonate anions lie flat, parallel to the brucite-like layers. | Density Functional Theory (DFT) researchgate.net, Early XRD interpretations | May oversimplify the complex hydrogen bonding network and anion symmetry reduction. researchgate.netresearchgate.net |

| Bidentate Coordination Model | Carbonate anions form chelating or bridging bidentate bonds with the layer hydroxyls. | Fourier-Transform Infrared (FTIR) Spectroscopy mdpi.com | Provides localized bonding information but not the complete long-range order. |

| Molecular Dynamics (MD) Simulation Models | Provides a dynamic picture of the anion and water molecule arrangement and interactions. | Computational simulations validated by experimental interlayer spacing. nih.gov | Computationally intensive; accuracy depends on the force field used. nih.gov |

| Potential Energy Surface (PES) Analysis | Calculates the energy landscape for anion movement, revealing stable positions and diffusion barriers. | Density Functional Theory (DFT) nih.gov | Focuses on energetic stability, may not fully capture dynamic and kinetic aspects. |

Theoretical Models for Microtextural Properties

The microtextural properties of hydrotalcite, such as specific surface area (SBET), pore volume (Vp), and average pore size, are direct consequences of its unique layered structure and the aggregation of its crystallites. mdpi.com Theoretical models are employed to interpret experimental data, primarily from N₂ adsorption-desorption isotherms, and to correlate these properties with the material's structural parameters.

The crystallinity and crystallite size are key microstructural features that are modeled using X-ray diffraction data. The Scherrer equation, a fundamental theoretical model, is widely used to calculate the average crystallite size from the broadening of XRD peaks. mdpi.com This model provides a quantitative measure of the crystalline domains, which directly impacts the available surface area and porosity. The lattice parameters, a and c, are also calculated from XRD patterns, where a represents the distance between adjacent cations and c is related to the thickness of the brucite-like layer and the interlayer gallery. mdpi.com

The stacking of the brucite-like layers is another crucial aspect of the microstructure. Theoretical models, such as the stacking sequences described by Bookin and Drits, define the possible polytypes (e.g., 2H₁, 3R₁) based on the ordering of cations and the relative orientation of the layers. rruff.info This stacking arrangement creates the interstitial spaces that contribute to the material's porosity.

The textural properties are often modeled by fitting N₂ adsorption-desorption data to established theoretical isotherms. The Brunauer-Emmett-Teller (BET) model is the most common method for determining the specific surface area. mdpi.com The shape of the isotherm and the hysteresis loop can be further analyzed using models like the Barrett-Joyner-Halenda (BJH) method to describe the pore size distribution, providing a more detailed picture of the material's microtexture. The morphology of hydrotalcite typically consists of platelet-like grains, and the aggregation of these platelets creates a porous network. mdpi.com The nature of the interlayer anion has been shown to affect the crystallinity and, consequently, the textural properties of the resulting material. researchgate.net

Table 2: Key Parameters and Models for Microtextural Characterization

| Property | Governing Parameter/Feature | Theoretical Model/Equation | Measurement Technique |

|---|---|---|---|

| Crystallite Size | Degree of crystallinity | Scherrer Equation: D = Kλ / (β cosθ) mdpi.com | Powder X-Ray Diffraction (XRD) |

| Specific Surface Area | Platelet aggregation, porosity | Brunauer-Emmett-Teller (BET) Theory mdpi.com | N₂ Adsorption-Desorption |

| Pore Size Distribution | Inter-particle and intra-particle voids | Barrett-Joyner-Halenda (BJH) Model | N₂ Adsorption-Desorption |

| Lattice Parameters (a, c) | Cation-cation distance, layer + interlayer thickness | Bragg's Law: nλ = 2d sinθ mdpi.com | Powder X-Ray Diffraction (XRD) |

| Layer Stacking | Cation ordering, interlayer orientation | Bookin and Drits Stacking Models (e.g., 3R polytype) rruff.info | Powder X-Ray Diffraction (XRD) |

Interlayer Chemistry and Anion Exchange Mechanisms

Fundamental Principles of Anion Exchange in LDHs

Anion exchange is a fundamental characteristic of layered double hydroxides (LDHs), enabling their use in a wide range of applications. mdpi.comrsc.org The structure consists of positively charged main layers, formulated as [MII1-xMIIIx(OH)2]x+, and an interlayer region containing anions (An-) and water molecules that balance the charge. mdpi.comacs.org This arrangement allows for the exchange of the interlayer anions with other anions from a surrounding solution. acs.orgresearchgate.net

The process of anion exchange can be influenced by external environmental factors like temperature, concentration, and pH, but is primarily governed by internal factors. These include the charge density of the layers, the spatial arrangement of the cations within the layers, and the arrangement of water molecules in the interlayer domain. nih.gov

Selectivity and Affinity of Carbonate Anions

Layered double hydroxides exhibit a distinct selectivity for different anions, and the carbonate anion (CO32-) holds a particularly high affinity for the Mg-Al LDH structure. acs.orgacs.org This high selectivity is a result of its divalent charge and its ability to form a stable, rigid network of hydrogen bonds with the hydroxyl groups of the host layers and interlayer water molecules. acs.orgacs.org This strong interaction makes the deintercalation, or removal, of carbonate ions from the LDH structure notably difficult. acs.orgresearchgate.net

The affinity of various anions for Mg-Al LDHs generally follows a specific order, with carbonate consistently ranking among the highest. mdpi.com Theoretical calculations and experimental observations confirm this high stability. rsc.orgrsc.org The order of binding energy, which indicates the strength of the interaction, places carbonate significantly higher than many common monovalent and divalent anions. rsc.org For instance, one reported affinity order for MgAl-LDHs is: NO3− < Br− < Cl− < F− < OH− < SO42− < CO32−. mdpi.com This strong affinity is so pronounced that LDHs readily absorb carbonate from atmospheric carbon dioxide, which can complicate the synthesis of LDHs with other intercalated anions. acs.org The stability of the intercalated carbonate is a crucial factor, as its exchange is often a necessary step to introduce other functional anions into the LDH interlayer. acs.org

| Anion | Relative Affinity/Binding Energy in Mg-Al LDH |

| CO32- | Very High mdpi.comacs.orgrsc.orgrsc.org |

| SO42- | High mdpi.comrsc.org |

| HPO32- | High mdpi.com |

| OH- | Moderate mdpi.comrsc.org |

| Cl- | Moderate mdpi.comacs.org |

| NO3- | Low mdpi.comacs.org |

This table provides a simplified, qualitative comparison based on multiple sources. The exact order can vary with specific LDH composition and conditions.

Mechanisms of Anion Intercalation and Deintercalation

The intercalation (insertion) and deintercalation (removal) of anions are the core processes of anion exchange in LDHs. The mechanism for these processes is highly dependent on the nature of the incoming and outgoing anions, particularly when dealing with the strongly bound carbonate anion.

One proposed mechanism for general anion exchange is the "ion exchange and expansion-extrusion" model, where the incoming anion enters the interlayer, causing an expansion of the interlayer spacing. mdpi.com For the specific and challenging case of carbonate deintercalation, several specialized methods have been developed. A common approach involves the use of dilute acids to break down the carbonate, but this risks dissolving the LDH layers themselves. acs.orgresearchgate.net

More refined methods aim to preserve the layered structure. One such method involves refluxing the carbonate-LDH in a solution of an ammonium (B1175870) salt (e.g., ammonium chloride) and an alcohol like 1-butanol. acs.org In this process, the ammonium ion provides a proton (via H3O+) that reacts with the intercalated carbonate, converting it to carbonic acid, which then decomposes. This allows the anion from the ammonium salt to intercalate. acs.org Another innovative technique uses a carbonated salt solution (e.g., NaCl bubbled with CO2). rsc.org The dissolved CO2 forms carbonic acid (H2CO3), which reacts with the intercalated carbonate (CO32-) to form bicarbonate (HCO3-). Bicarbonate has a much lower affinity for the LDH layers and is readily exchanged by the anion from the salt solution, such as chloride. rsc.org The release of intercalated guest anions can also be triggered by the simple presence of other anions in a solution, highlighting a direct ion-exchange competition. acs.org

Modulation of Interlayer Space and Charge Density

The interlayer spacing and the charge density of the hydroxide (B78521) layers are two critical and interconnected parameters that can be intentionally modified to tune the properties of the LDH.

The interlayer distance is primarily determined by the size, orientation, and charge of the guest anion, as well as the amount of co-intercalated water molecules. rsc.orgrsc.org Intercalating larger anions naturally leads to a greater separation between the hydroxide layers. acs.orgresearchgate.net For instance, replacing a small inorganic anion like chloride with a larger organic anion can significantly expand the interlayer space. acs.org The orientation of non-spherical anions also plays a crucial role; anions can arrange themselves either parallel or perpendicular to the layers, resulting in different interlayer heights. rsc.org

The charge density of the layers is governed by the ratio of the divalent (MII, e.g., Mg2+) to trivalent (MIII, e.g., Al3+) cations. nih.gov A higher proportion of the trivalent cation (a lower MII/MIII ratio) results in a higher positive charge density on the layers. This, in turn, requires a greater number of interlayer anions to maintain charge neutrality, which can influence the packing and arrangement of anions and thus affect the interlayer spacing. acs.org Doping the structure with other cations, such as rare-earth elements, can also induce lattice distortions that alter the interlayer spacing. mdpi.com This ability to modulate both the interlayer space and charge density is key to designing LDHs for specific functional applications. acs.orgacs.org

| Factor | Influence on Interlayer Space | Influence on Charge Density |

| Anion Size | Larger anions increase the spacing acs.org | No direct influence |

| Anion Charge | Higher charge can lead to stronger attraction, potentially reducing spacing for a given size rsc.org | No direct influence |

| Anion Orientation | Perpendicular orientation of large anions increases spacing significantly rsc.org | No direct influence |

| MII/MIII Ratio | Indirectly; affects anion packing | Lower ratio increases charge density nih.gov |

| Dopant Cations | Can induce lattice distortion, increasing spacing mdpi.com | Can modulate local electronic environment mdpi.com |

Host-Guest Interactions and Their Influence on Material Behavior

The dominant force in this relationship is the electrostatic attraction between the positively charged host layers and the anionic guests. rsc.orgrsc.org However, a complex network of hydrogen bonds between the guest anions, the hydroxyl groups of the host layers, and interlayer water molecules is also crucial. rsc.orgacs.org The strength of these host-guest interactions determines how readily an anion can be exchanged. rsc.org For example, the exceptional stability of carbonate in the interlayer is attributed to the formation of a particularly rigid and extensive hydrogen-bonded network. acs.org

The nature of the host-guest interactions directly influences the material's properties. For instance, intercalating organic inhibitor anions that can be released in the presence of aggressive ions like chloride forms the basis for self-healing anticorrosion coatings. acs.org The orientation and arrangement of guest molecules within the confined interlayer space can be controlled, which in turn affects the material's catalytic or adsorption properties. researchgate.net By strategically selecting guest molecules and the method of intercalation, it is possible to create hybrid materials with synergistic properties arising from the specific host-guest and even guest-guest interactions within the interlayer. bohrium.com This field of supramolecular chemistry provides a powerful toolkit for designing advanced functional materials based on the LDH framework. bohrium.com

Functionalization and Modification Strategies

Surface Functionalization of LDH Particles

Surface functionalization involves the chemical modification of the external surface of LDH particles without altering the interlayer composition. This is often achieved by grafting organic molecules onto the surface hydroxyl groups. A prominent method is the use of organosilanes, such as (3-aminopropyl)triethoxysilane (APTES).

The functionalization with APTES has been shown to be more effective compared to other organosilanes. nih.gov The process involves the hydrolysis of the silane's ethoxy groups, followed by condensation with the hydroxyl groups present on the LDH surface, forming covalent Si-O-M (where M is Mg or Al) bonds. nih.govresearchgate.netacs.org This covalent grafting enhances the thermal stability of the LDH. For instance, thermogravimetric analysis (TGA) of APTES-functionalized LDHs shows a shift in the decomposition temperatures to higher values, indicating a more stable material due to the reduction of adsorbed water and the formation of a stable silane (B1218182) layer. nih.govnih.gov This surface modification is crucial for improving the compatibility of hydrophilic LDHs with hydrophobic polymer matrices in composite materials. researchgate.net

Intercalation of Organic and Inorganic Species for Enhanced Functionality

The interlayer space of LDHs is not static; the carbonate anions can be exchanged with a wide variety of other organic and inorganic anions. This process, known as intercalation, is a powerful tool for tuning the properties of the material. The success of intercalation is typically confirmed by X-ray diffraction (XRD), which shows an increase in the basal spacing (d-spacing) between the hydroxide (B78521) layers.

A diverse range of species has been successfully intercalated into the Mg-Al LDH structure. For example, corrosion inhibitors such as vanadate (B1173111), oxalate, and p-aminobenzoate (pAB) have been introduced to create "smart" coatings that can release the inhibitor in response to corrosive stimuli. mdpi.comacs.org Organic anions, from simple dicarboxylates to larger molecules, have also been intercalated, significantly expanding the interlayer gallery. The intercalation of these species can enhance properties like chemical stability, as seen with the drug L-dopa, or modify the surface properties for specific applications. nih.gov

| Intercalated Anion | Initial Basal Spacing (Å) (Host: NO₃⁻ or CO₃²⁻) | Final Basal Spacing (Å) | Increase in Spacing (Å) | Reference |

|---|---|---|---|---|

| Nitrate (B79036) (NO₃⁻) | ~7.6 (for CO₃²⁻ form) | 8.67 - 8.92 | ~1.1 - 1.3 | mdpi.comrsc.org |

| Cubane-1,4-dicarboxylate | 8.67 (for NO₃⁻ form) | 13.40 | 4.73 | rsc.org |

| Sodium Dodecyl Sulfate (B86663) (SDS) | ~7.6 (for CO₃²⁻ form) | 20.60 | ~13.0 | mdpi.com |

| Aspartic Acid | - | 12.70 | - | mdpi.com |

| 8-Hydroxyquinoline | - | 14.20 | - | researchgate.net |

Composite Material Fabrication

The incorporation of Mg-Al-CO₃-OH LDH into larger matrices to form composite materials is a key strategy for leveraging its properties. These composites often exhibit enhanced mechanical, thermal, and barrier properties compared to the individual components.

When LDHs are dispersed within a polymer matrix, two main types of nanostructures can be formed: intercalated and exfoliated. nih.gov In an intercalated structure, polymer chains penetrate the interlayer galleries of the LDH, expanding the basal spacing but maintaining the layered stacking. In an exfoliated structure, the individual LDH layers are completely separated and uniformly dispersed throughout the polymer matrix. nih.gov

Achieving good dispersion and exfoliation remains a challenge, particularly with non-polar polymers like polypropylene (B1209903) (PP). mdpi.com Methods to fabricate these nanocomposites include melt intercalation, where the polymer and LDH are mixed in a molten state, and in-situ polymerization. nih.govacs.org The modification of LDH with organic surfactants, like sodium dodecyl sulfate (SDS), can improve compatibility with the polymer matrix. nih.gov The addition of LDH can significantly enhance the mechanical properties of polymers. For example, incorporating silane-grafted LDH into an epoxy matrix has been shown to increase flexural strength by up to 104% and Young's modulus by approximately 51%. acs.org Similarly, adding various LDHs to isotactic polypropylene (iPP) can increase the storage modulus by almost 1.8-fold. nih.gov

| Polymer Matrix | LDH Type / Modification | LDH Loading (wt%) | Property | Value (Pristine Polymer) | Value (Nanocomposite) | % Improvement | Reference |

|---|---|---|---|---|---|---|---|

| Epoxy | APTES-grafted LDH | 0.25 | Flexural Strength | - | - | ~104% | acs.org |

| Epoxy | APTES-grafted LDH | 0.25 | Young's Modulus | - | - | ~50.8% | acs.org |

| Isotactic Polypropylene (iPP) | Co-Zn-Al LDH | 6 | Storage Modulus @ -30°C | 2.5 GPa | 4.65 GPa | ~86% | nih.gov |

| Polypropylene (PP) | MgCuAl-LDH | 5 | Degradation Temperature | - | 43°C higher | - | ipfdd.de |

| Polystyrene (PS) | Co-Al LDH | 1 | Tensile Strength | - | - | ~32% | researchgate.net |

Composites of LDHs with carbonaceous materials, particularly graphene and its derivative graphene oxide (GO), have attracted considerable attention. GO sheets possess negative surface charges, which facilitates the electrostatic adsorption and in-situ growth of positively charged LDH platelets. researchgate.net This creates a synergistic composite where the LDH provides functionality, such as corrosion inhibition, and the graphene provides enhanced mechanical strength and barrier properties. researchgate.netresearchgate.net For instance, a Mg-Al-LDH/graphene oxide composite has been successfully incorporated into a polyvinylidene difluoride (PVDF) membrane, where the GO component significantly improved the extraction efficiency for certain molecules. nih.gov These composites hold promise for applications in protective coatings, lubrication, and environmental remediation. researchgate.net

Development of Hierarchical and Porous Architectures

Controlling the macro- and mesoscopic structure of LDHs to create hierarchical and porous architectures is a strategy to enhance their performance, particularly in applications requiring high surface area, such as catalysis and adsorption.

One method to induce porosity is through a facile alkali etching process. nih.govresearchgate.net Treating LDH nanosheets with an aqueous solution of a base like sodium hydroxide (NaOH) can create a high concentration of vacancies and low-coordination metal centers on the surface of the nanosheets. researchgate.netcapes.gov.br This not only increases the number of active sites but also creates a porous structure. Another approach involves the hydrothermal synthesis of LDHs using specific precursors or structure-directing agents. For example, using sodium dodecyl sulfonate (SDS) during synthesis can lead to porous surfaces, with the degree of porosity influenced by the surfactant concentration. lancs.ac.uk Calcination of LDHs at high temperatures (around 400-500 °C) leads to the formation of layered double oxides (LDOs), which possess a high surface area and porous structure. mdpi.com These LDOs can be rehydrated to reform the LDH structure, a phenomenon known as the "memory effect," which is utilized in synthesizing trimetallic LDHs with porous hierarchical structures. mdpi.com Such architectures have demonstrated high specific surface areas, for example, a BET surface area of 137 m²/g has been reported for a MgAl-(PTA) LDH, which is beneficial for adsorption and catalytic applications. nih.gov

Advanced Applications and Mechanistic Insights Non Clinical Focus

Catalysis and Reaction Engineering

The catalytic activity of magnesium;aluminum;carbonate;hydroxide (B78521) and its derivatives is a cornerstone of its advanced applications. The ability to tailor its composition and structure allows for the development of highly specific and efficient catalysts for a range of chemical transformations.

Magnesium-aluminum mixed oxides, derived from the calcination of hydrotalcite, are renowned for their basic properties and are employed as solid base catalysts. mdpi.com The basicity of these materials arises from the presence of O²⁻ anions and hydroxyl groups on the surface. mdpi.com The strength and number of basic sites can be tuned by altering the Mg/Al ratio and the calcination temperature. mdpi.com These catalysts have demonstrated efficacy in a variety of base-catalyzed reactions, including:

Transesterification: The conversion of ethyl acetate (B1210297) and methanol (B129727) to methyl acetate and ethanol (B145695) has been successfully catalyzed by mixed oxides derived from hydrotalcite. mdpi.com One study reported a 63% conversion of ethyl acetate after 360 minutes at 120°C using a catalyst with a higher number of acidic sites and fewer basic sites, suggesting a balance of acidity and basicity is crucial for this reaction. mdpi.com

Aldol (B89426) Condensation: The basic sites on calcined hydrotalcites can effectively catalyze the condensation of aldehydes and ketones.

Michael Addition: These materials also serve as catalysts for the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds.